5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-
Description
Molecular Geometry and Bonding Patterns
The molecular architecture of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is defined by a bicyclic system comprising a thiazole ring fused to a pyrimidine-dione moiety. X-ray crystallographic studies of analogous compounds demonstrate that the thiazole ring adopts near-planarity, with a root-mean-square deviation (RMSD) of 0.0034 Å from ideal planarity. The pyrimidine ring exhibits slight puckering, adopting a sofa-like conformation where the ring-junction nitrogen atom is displaced by 0.2358 Å from the mean plane.
Critical bond lengths include the N1–C3 bond in the thiazole ring, which measures 1.403 Å—intermediate between typical C–N single (1.47 Å) and C=N double (1.27 Å) bonds. This partial double-bond character arises from resonance delocalization across the thiazole ring, stabilizing the conjugated π-system. The exocyclic carbonyl groups at positions 3 and 5 display bond lengths of 1.214 Å and 1.207 Å, respectively, consistent with localized double bonds.
Substituent effects are pronounced at the 7-methyl group, which induces steric hindrance, forcing the pyrimidine ring into a distorted boat conformation. Dihedral angles between the thiazole and pyrimidine rings range from 83.88° to 88.99°, depending on crystalline packing forces. Intramolecular interactions, such as C–H···O hydrogen bonds (H···A distance: 2.47 Å) and carbonyl-π stacking (centroid distance: 3.5744 Å), further stabilize the molecular geometry.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) | Source |
|---|---|---|
| N1–C3 (thiazole) | 1.403 | |
| C=O (position 3) | 1.214 | |
| C=O (position 5) | 1.207 | |
| Thiazole-pyrimidine dihedral | 83.88–88.99 |
Properties
CAS No. |
112498-51-8 |
|---|---|
Molecular Formula |
C7H6N2O2S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
7-methyl-[1,3]thiazolo[3,2-c]pyrimidine-3,5-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-4-2-6-9(7(11)8-4)5(10)3-12-6/h2H,3H2,1H3 |
InChI Key |
KCVUKTJXRCSALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N2C(=O)CSC2=C1 |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
This classical method involves the condensation of thiourea with β-diketones or ketoesters under acidic catalysis to form the thiazolopyrimidine core. The methyl group at the 7-position is introduced via methyl-substituted diketones or methylation steps post-cyclization.
- Reaction conditions: Acidic medium, moderate heating.
- Mechanism: Initial condensation forms an intermediate that undergoes cyclization to yield the fused heterocycle.
- Yields: Moderate to good, depending on substrate purity and reaction time.
This method is widely cited for its simplicity and versatility in producing various thiazolopyrimidine derivatives.
Cyclization of 2-Amino-2-thiazoline with Acetylenic Esters
A more specific approach involves reacting 2-amino-2-thiazoline with ethyl propiolate or diethyl acetylenedicarboxylate to form 2,3-dihydrothiazolo[3,2-a]pyrimidin-7-ones, which can be further converted to the target compound.
- Key steps:
- Reaction of 2-amino-2-thiazoline with acetylenic esters in methanol under reflux.
- Isolation of 5-substituted dihydrothiazolopyrimidinones.
- Catalytic hydrogenolysis over palladium-carbon to introduce the 7-methyl group.
- Yields: Typically moderate to high (up to 62% for hydroxymethyl derivatives).
- Advantages: Allows selective substitution and functional group manipulation.
This method was detailed in a 1987 study by Kinoshita et al., demonstrating the preparation of 7-methyl derivatives via catalytic hydrogenolysis of bromomethyl precursors.
One-Pot Synthesis via Hydrazino Intermediates
Recent studies have developed one-pot syntheses starting from hydrazino-substituted precursors leading to 3-amino-2-hydroxy-7-methyl-thiazolo[3,2-a]pyrimidin-5-one derivatives, which are closely related to the target compound.
- Procedure:
- Condensation of hydrazino compounds with diketones or pyrazolyl derivatives.
- Hydrolysis and elimination steps to form the fused pyrimidine ring.
- Yields: Good yields (~65%) with high purity.
- Spectral confirmation: NMR and elemental analysis confirm structure and tautomerism.
This method emphasizes green chemistry principles by minimizing steps and solvents.
Ethyl Chloroacetate-Mediated Synthesis
A mild and efficient method involves heating dihydropyrimidines with ethyl chloroacetate at elevated temperatures (110–115 °C), followed by neutralization with ammonia to yield thiazolopyrimidin-3(2H)-ones.
- Reaction conditions: Heating for 30 minutes, followed by pH adjustment.
- Purification: Filtration, washing, and recrystallization.
- Advantages: Simple, scalable, and produces pure compounds suitable for further derivatization.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The methyl substitution at the 7-position enhances the chemical reactivity and biological activity of the compound, making selective methylation or use of methylated precursors critical in synthesis.
- Tautomerism between keto and enol forms in intermediates affects reaction pathways and product stability, as confirmed by NMR studies.
- Catalytic hydrogenolysis over palladium-carbon is a key step for converting bromomethyl intermediates to methyl-substituted thiazolopyrimidines, demonstrating the importance of catalytic methods in fine-tuning substitution patterns.
- Green chemistry approaches, including one-pot syntheses and solvent minimization, are increasingly favored for sustainable production of these heterocycles.
Chemical Reactions Analysis
Types of Reactions
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can convert nitro groups to amino groups, which may alter the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly on the phenyl ring, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl halides for alkylation, concentrated sulfuric acid for cyclization, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amide derivatives, and amino derivatives, each exhibiting unique biological activities .
Scientific Research Applications
Synthesis of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. A notable method is the one-pot synthesis that has been developed for thiazolo[3,2-a]pyrimidine derivatives. This approach allows for the efficient formation of the desired compound while minimizing the number of purification steps required . The structural characterization is commonly performed using techniques such as NMR and mass spectrometry to confirm the molecular structure and purity of the synthesized compounds.
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antiviral Activity : Research indicates that derivatives of thiazolo[3,2-c]pyrimidine have shown efficacy against viral infections, including anti-HIV properties. The mechanism often involves inhibition of viral replication pathways .
- Antibacterial Properties : Several studies have reported the antibacterial effects of thiazolo[3,2-c]pyrimidine derivatives. These compounds demonstrate activity against a spectrum of bacterial strains by disrupting bacterial cell wall synthesis or interfering with protein synthesis .
- Anticancer Effects : The compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory and Antimalarial Activities : Additionally, thiazolo[3,2-c]pyrimidine derivatives have been noted for their anti-inflammatory effects and potential use in treating malaria. These activities are attributed to their ability to inhibit inflammatory mediators and disrupt the life cycle of malaria parasites .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholine esterase and CDC25B phosphatase, which play crucial roles in cellular processes. Additionally, the compound can act as an antagonist to glutamate and 5-HT2a receptors, influencing neurotransmission and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 5H-thiazolo[3,2-a]pyrimidin-5-ones
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- apart from its analogs is its unique substitution pattern, which imparts distinct biological activities. The presence of the 7-methyl group, for instance, can enhance its pharmacological properties compared to other derivatives .
Biological Activity
5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the molecular formula and features a thiazole ring fused with a pyrimidine structure. The synthesis of 5H-thiazolo[3,2-c]pyrimidine derivatives often involves multi-step reactions starting from simpler thiazole or pyrimidine precursors. For instance, one synthetic route involves the cyclization of 3,4-dihydropyrimidinethione precursors under acidic conditions to yield various thiazolo[3,2-a]pyrimidine derivatives .
Anticancer Activity
One of the most significant areas of research surrounding this compound is its anticancer activity . Various studies have demonstrated that derivatives of thiazolo[3,2-c]pyrimidines exhibit potent cytotoxic effects against multiple cancer cell lines. For example:
- In vitro studies have shown that certain derivatives can inhibit cell proliferation in A549 lung cancer cells with IC50 values in the micromolar range .
- Molecular docking studies suggest that these compounds can effectively bind to topoisomerase II, an enzyme crucial for DNA replication and repair, indicating a potential mechanism for their anticancer effects .
Acetylcholinesterase Inhibition
Another promising biological activity is the inhibition of acetylcholinesterase (AChE) . A study reported that thiazolo[3,2-a]pyrimidine derivatives demonstrated over 70% inhibition at concentrations as low as 10 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity against various pathogens:
- Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of specific substituents on the thiazolo-pyrimidine structure appears to enhance antibacterial efficacy .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Neuroprotection :
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 7-methyl-5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The synthesis typically involves cyclocondensation reactions, such as refluxing intermediates like benzylideneacetone with thiazol-2-one derivatives in glacial acetic acid. Key parameters include reaction time (3–6 hours), solvent choice (acetic acid for protonation), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (up to 82%). Characterization relies on NMR (e.g., δ 2.48 ppm for methyl groups in -NMR), IR (e.g., 1629 cm for carbonyl stretching), and GC-MS for molecular ion validation .
Q. How should researchers validate the structural integrity of 7-methyl-thiazolopyrimidine derivatives?
Methodological Answer: Multi-spectral analysis is critical:
- -NMR : Identify methyl groups (singlet at δ 2.48 ppm) and aromatic protons (doublets at δ 6.57–7.23 ppm).
- IR : Confirm carbonyl (1629 cm) and amine (3441 cm) functionalities.
- GC-MS : Monitor molecular ion peaks (e.g., m/z 436 for ethyl ester derivatives).
Cross-referencing spectral data with computational simulations (e.g., DFT-based IR predictions) enhances accuracy .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition assays (IC measurements).
Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and functionalization of 7-methyl-thiazolopyrimidine derivatives?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA predicts regioselectivity in cyclization steps. For functionalization, molecular docking (AutoDock Vina) identifies substituents enhancing target binding (e.g., tyrosine kinase inhibition). Combine with cheminformatics (RDKit) to generate SAR libraries .
Table 1 : Key Computational Parameters for Reaction Optimization
| Parameter | Example Value | Purpose |
|---|---|---|
| Basis Set | B3LYP/6-31G(d) | Electron correlation for intermediates |
| Solvent Model | COSMO-RS (acetic acid) | Solvent effects on reaction yield |
| Docking Score | ≤ -8.0 kcal/mol | Prioritize high-affinity ligands |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Data Normalization : Control for assay conditions (e.g., pH, serum concentration).
- Meta-Analysis : Use tools like RevMan to aggregate IC values and assess heterogeneity.
- Mechanistic Studies : Conduct SPR (surface plasmon resonance) to validate binding kinetics or RNA-seq to identify off-target pathways. For example, discrepancies in cytotoxicity may arise from cell-line-specific uptake efficiency .
Q. What advanced experimental designs improve yield and selectivity in scaled-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2 factorial) to optimize temperature, catalyst loading, and solvent polarity.
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (prevents byproduct formation).
- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR probes for real-time monitoring .
Table 2 : Critical Factors in DoE for Synthesis Optimization
| Factor | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 80–120°C | ±15% (max at 110°C) |
| Catalyst (mol%) | 5–15% | +22% at 10% |
| Reaction Time | 2–6 hours | Plateau after 4h |
Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?
Methodological Answer:
- Chemical Biology : Use click chemistry (e.g., alkyne-azide cycloaddition) to attach fluorescent probes for cellular tracking.
- Omics Integration : Combine proteomics (LC-MS/MS) to identify target proteins and metabolomics (NMR) to map pathway perturbations.
- Machine Learning : Train models on PubChem data to predict untested biological activities (e.g., neuroprotective effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
